molecular formula C28H29N3O6 B600994 Dehydro Benidipine CAS No. 118935-44-7

Dehydro Benidipine

Número de catálogo: B600994
Número CAS: 118935-44-7
Peso molecular: 503.56
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dehydro Benidipine is a derivative of Benidipine, a synthetic dihydropyridine calcium channel blocker. Benidipine is primarily used to treat hypertension and angina pectoris.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Dehydro Benidipine involves the dehydrogenation of Benidipine. This process typically requires the use of specific reagents and conditions to achieve the desired transformation. One common method involves the use of human liver microsomes and cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which facilitate the dehydrogenation process .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to ensure the purity and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Dehydro Benidipine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can revert this compound to its original form, Benidipine.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced forms of this compound, each with distinct pharmacological properties .

Aplicaciones Científicas De Investigación

Therapeutic Applications

Dehydro Benidipine is indicated for various cardiovascular conditions:

  • Hypertension : It effectively reduces systolic and diastolic blood pressure in patients with essential hypertension.
  • Angina Pectoris : The drug alleviates chest pain by improving myocardial oxygen supply through vasodilation.
  • Heart Failure : Research indicates that it may prevent the progression from cardiac hypertrophy to heart failure by inhibiting oxidative stress and myocardial fibrosis .

Case Studies and Clinical Trials

  • Hypertensive Patients : A study involving 112 participants demonstrated significant reductions in both systolic and diastolic blood pressure following treatment with this compound compared to other antihypertensive agents .
  • Cardiac Hypertrophy : In animal models, this compound administration significantly inhibited cardiac hypertrophy induced by pressure overload, demonstrating its protective effects on myocardial structure and function .
  • Coronary Angiogenesis : Research indicates that this compound promotes coronary angiogenesis in hypertensive models, enhancing myocardial perfusion and potentially improving outcomes in ischemic heart disease .
  • Inflammation Reduction : A study highlighted its anti-inflammatory properties, suggesting that this compound can suppress inflammation associated with hypertension, further supporting its role in cardiovascular therapy .

Comparative Efficacy

The efficacy of this compound has been compared with other calcium channel blockers such as Amlodipine. Findings suggest that while both agents effectively lower blood pressure, this compound may offer additional benefits in terms of cardiac remodeling and endothelial function improvement .

Data Table: Summary of Research Findings on this compound

Study FocusOutcomeReference
Hypertension TreatmentSignificant BP reduction
Cardiac Hypertrophy PreventionInhibition of hypertrophy
Coronary AngiogenesisEnhanced myocardial perfusion
Anti-inflammatory EffectsSuppression of hypertension-related inflammation

Mecanismo De Acción

Dehydro Benidipine exerts its effects by inhibiting calcium channels, specifically the L, N, and T types. This inhibition reduces the influx of calcium ions into cells, leading to vasodilation and decreased blood pressure. The compound’s high affinity for cell membranes contributes to its long-lasting pharmacological activity .

Comparación Con Compuestos Similares

    Amlodipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.

    Nifedipine: A well-known calcium channel blocker with similar therapeutic applications.

    Felodipine: Used for the treatment of high blood pressure and angina.

Uniqueness: Dehydro Benidipine is unique due to its specific dehydrogenated structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its long-lasting activity and high membrane affinity set it apart from other similar compounds .

Actividad Biológica

Dehydro Benidipine is a dihydropyridine calcium channel blocker (CCB) primarily used for the management of hypertension and angina. This compound exhibits a unique pharmacological profile characterized by its ability to selectively inhibit various calcium channels, which contributes to its therapeutic efficacy and safety. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical applications, and relevant research findings.

This compound primarily functions as a calcium channel antagonist, inhibiting the influx of calcium ions through L-type and T-type calcium channels. This action leads to vasodilation and reduced vascular resistance. The compound also stimulates nitric oxide (NO) production, enhancing endothelial function and providing additional cardiovascular benefits.

Key Mechanisms:

  • Calcium Channel Inhibition : this compound exhibits high affinity for dihydropyridine (DHP) binding sites on calcium channels, with a K_i value ranging from 0.08 to 0.13 nmol/L .
  • Nitric Oxide Production : The drug promotes the stimulation of endothelial nitric oxide synthase (eNOS), leading to increased NO levels, which is crucial for vascular health .
  • Antioxidant Properties : this compound has been shown to reduce oxidative stress by inhibiting reactive oxygen species (ROS) production in endothelial cells, thereby preventing cellular damage .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption following oral administration, with peak plasma concentrations typically reached within 2 hours. The drug demonstrates high lipophilicity (log P values of 4.61), which facilitates its distribution in tissues .

Pharmacokinetic Parameters:

ParameterValue
AbsorptionRapid (C_max in 2 hours)
Lipophilicitylog P HPLC: 4.61
Volume of DistributionHigh
Elimination Half-lifeApproximately 6 hours

Clinical Applications

This compound is primarily used for treating hypertension and angina pectoris. Recent studies have also explored its potential in other therapeutic areas:

  • Hypertension Management : Clinical trials have demonstrated that this compound effectively lowers systolic and diastolic blood pressure with a favorable side effect profile compared to other CCBs like amlodipine .
  • Cardiovascular Protection : The compound has been shown to reduce infarct size in myocardial ischemia-reperfusion injury models, suggesting protective effects on cardiac tissue .
  • Osteonecrosis Treatment : Research indicates that this compound may promote healing in medication-related osteonecrosis of the jaw (MRONJ) by enhancing bone regeneration processes .

Case Studies and Research Findings

Several studies highlight the biological activities and clinical efficacy of this compound:

  • A study involving 2087 patients with severe fever demonstrated that CCBs, including this compound, could enhance viral clearance and improve clinical outcomes in viral infections .
  • In vitro studies showed that this compound protects human aortic endothelial cells from lysophosphatidylcholine-induced oxidative stress and apoptosis through its antioxidant effects .
  • A comparative study found that patients treated with this compound experienced significant reductions in blood pressure without severe adverse effects, making it a viable alternative to traditional antihypertensives .

Propiedades

IUPAC Name

5-(1-benzyl-2-methylpiperidin-3-yl)oxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O6/c1-17-24(27(32)33)26(21-11-7-12-22(15-21)31(35)36)25(18(2)29-17)28(34)37-23-13-8-14-30(19(23)3)16-20-9-5-4-6-10-20/h4-7,9-12,15,19,23H,8,13-14,16H2,1-3H3,(H,32,33)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUIOKMHDHHJMO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1CC2=CC=CC=C2)OC(=O)C3=C(C(=C(N=C3C)C)C(=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N3O6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00766977
Record name 5-{[(1-Benzyl-2-methylpiperidin-3-yl)oxy]carbonyl}-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00766977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118935-44-7
Record name 5-{[(1-Benzyl-2-methylpiperidin-3-yl)oxy]carbonyl}-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00766977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.